3-Heptadecadienyl pyrocatechol
CAS No.: 76607-95-9
Cat. No.: VC1609309
Molecular Formula: C23H36O2
Molecular Weight: 344.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 76607-95-9 |
---|---|
Molecular Formula | C23H36O2 |
Molecular Weight | 344.5 g/mol |
IUPAC Name | 3-heptadeca-1,3-dienylbenzene-1,2-diol |
Standard InChI | InChI=1S/C23H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(24)23(21)25/h14-20,24-25H,2-13H2,1H3 |
Standard InChI Key | FUOWEJHSBRKZIE-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCC=CC=CC1=C(C(=CC=C1)O)O |
Canonical SMILES | CCCCCCCCCCCCCC=CC=CC1=C(C(=CC=C1)O)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
3-Heptadecadienyl pyrocatechol features a catechol core (1,2-dihydroxybenzene) with a heptadeca-1,3-dienyl chain at position 3 . The molecular structure includes:
The presence of two undefined bond stereocenters in the side chain suggests possible geometric isomerism, which could impact its physical properties and biological activity .
Physical and Chemical Properties
Based on computational data, 3-heptadecadienyl pyrocatechol possesses the following key physical and chemical properties:
Identification and Nomenclature
Identifiers and Registry Numbers
Several unique identifiers have been assigned to 3-heptadecadienyl pyrocatechol to facilitate its unambiguous identification in chemical databases and literature:
Identifier Type | Value | Reference |
---|---|---|
PubChem CID | 131273 | |
CAS Registry Number | 76607-95-9 | |
InChIKey | FUOWEJHSBRKZIE-UHFFFAOYSA-N | |
DSSTox Substance ID | DTXSID50997936 | |
Wikidata | Q82990273 |
Structural Representation
Molecular Representations
The molecular structure of 3-heptadecadienyl pyrocatechol can be represented in various formats to facilitate different applications and computational analyses:
The SMILES notation provides a linear string representation that encodes the connectivity and basic structural features, while the InChI string offers a more standardized and hierarchical description of the chemical structure.
Comparison with Related Compounds
Relationship to 3-Heptadecylcatechol
3-Heptadecadienyl pyrocatechol is structurally related to 3-heptadecylcatechol (C₂₃H₄₀O₂), with the key difference being the presence of two double bonds in the former versus a fully saturated alkyl chain in the latter . This comparison reveals:
The presence of double bonds in 3-heptadecadienyl pyrocatechol slightly reduces its molecular weight and lipophilicity compared to its saturated counterpart . These unsaturated bonds may also confer different reactivity patterns and biological properties, as unsaturated compounds can participate in addition reactions and demonstrate different spatial conformations that may affect their interaction with biological targets.
Position in the Urushiol Family
Both compounds belong to the broader family of urushiols and related alkylcatechols, which are known for their allergenic properties and presence in plants like poison ivy and lacquer trees. The search results indicate that 3-heptadecylcatechol has been reported in Holigarna ferruginea, suggesting similar natural sources might contain 3-heptadecadienyl pyrocatechol or related compounds . The compound (17:0)-URUSHIOL appears as a synonym for 3-heptadecylcatechol, indicating a classification system based on carbon chain length and saturation .
Biological Significance and Applications
Challenges and Future Research Directions
Given its high lipophilicity (XLogP3-AA of 9.3), 3-heptadecadienyl pyrocatechol presents challenges for pharmaceutical applications, including:
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Poor water solubility limiting bioavailability
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Potential for membrane disruption due to its amphiphilic nature
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Possible allergenic properties requiring careful toxicological assessment
Future research might focus on:
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Structure-activity relationship studies to determine how the unsaturated bonds affect biological properties compared to saturated analogs
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Development of synthetic derivatives with modified properties
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Investigation of natural sources and ecological roles
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